molecular formula C10H16N2 B2709759 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole CAS No. 1337600-02-8

1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

Cat. No. B2709759
CAS RN: 1337600-02-8
M. Wt: 164.252
InChI Key: LWYVGDGZKMJIFK-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole is a chemical compound with the molecular formula C10H16N2 . It has a molecular weight of 164.25 . The IUPAC name for this compound is 1-methyl-2-(pyrrolidin-3-ylmethyl)-1H-pyrrole .


Synthesis Analysis

The synthesis of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole involves several steps. The reaction mixture is stirred, and then methyl vinyl ketone is added dropwise within 20 minutes with continued vigorous stirring at the same temperature leading to the formation of the compound .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole consists of a pyrrole ring attached to a pyrrolidine ring via a methylene bridge . The pyrrole ring is five-membered and contains nitrogen, while the pyrrolidine ring is a saturated five-membered ring also containing nitrogen .

Scientific Research Applications

Synthesis and Catalytic Applications

1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole and related pyrrolidine compounds are pivotal in heterocyclic chemistry, contributing significantly to the synthesis of complex organic molecules. These compounds act as key intermediates in various catalytic processes, including asymmetric Michael addition, showcasing their versatility in enabling high yield and excellent enantioselectivities. Such catalytic applications highlight their importance in the development of new organocatalysts, which are crucial for advancing synthetic methodologies in medicinal chemistry and drug discovery (Cui Yan-fang, 2008).

Material Science and Polymer Research

In material science, pyrrole derivatives, including 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole, are utilized in the electrosynthesis of polypyrrole thin films. These films exhibit notable electrochemical activity, which can be attributed to the unique properties of pyrrole-based polymers. Such materials are being explored for various applications, including sensors, actuators, and electronic devices, due to their conductive and electrochromic properties (L. Viau et al., 2014).

Organic Electronics and Sensing Technology

The exploration of pyrrole derivatives extends into the field of organic electronics and sensing technology. These compounds are integral to the design and synthesis of novel fluorescent sensors and electro-optic materials. Their ability to undergo specific interactions with inorganic cations makes them valuable for developing new sensing modalities. Furthermore, their incorporation into donor-acceptor chromophores for electro-optic applications underscores the potential of pyrrolidine derivatives in advancing photonic technologies and materials science (A. Facchetti et al., 2006).

Advanced Polymerization Techniques

1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole-related compounds are also significant in polymer chemistry, where they serve as catalysts or monomers in specific selective living polymerization processes. Such applications demonstrate the role of these compounds in facilitating the production of polymers with tailored properties, essential for various industrial and technological applications. This area of research is crucial for the development of new materials with predefined molecular weights and structural characteristics (Ling‐Jiun Wang et al., 2012).

Safety and Hazards

The safety data sheet for 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole indicates that it is a hazardous compound . It is advised to handle this compound with appropriate protective measures, including wearing protective gloves, clothing, and eye protection .

properties

IUPAC Name

1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12-6-2-3-10(12)7-9-4-5-11-8-9/h2-3,6,9,11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYVGDGZKMJIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

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